molecular formula C7H10O2 B1197712 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- CAS No. 21835-00-7

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

Cat. No.: B1197712
CAS No.: 21835-00-7
M. Wt: 126.15 g/mol
InChI Key: GXUQPCUHTNAVRJ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, also known as 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as one of the volatile reaction products from the reaction of phenylalanine with glucose during cooking and roasting . This interaction suggests that 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- may participate in Maillard reactions, which are crucial for flavor development in food.

Cellular Effects

The effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- on various types of cells and cellular processes are noteworthy. This compound has been reported to exhibit higher tumor-specific cytotoxicity against oral human normal and tumor cells It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- exerts its effects through various binding interactions with biomolecules. It functions as an electrophile and participates in addition reactions, including conjugate addition and Michael reactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds and toxicology is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been identified in the metabolic pathways of roasted coffee, where it is formed through the reaction of phenylalanine with glucose . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- within cells and tissues are essential for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2-hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQPCUHTNAVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051864
Record name 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21835-00-7
Record name 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21835-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.70 g (5 mmol) of crude 2-methoxy-3,4-dimethyl-2-cyclopenten-1-one is held at reflux temperature for 3 hours with 7 g (10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator to give 0.45 g (71.4%) of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, content 90.6%. The data for this material are:
Name
2-methoxy-3,4-dimethyl-2-cyclopenten-1-one
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 2
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 3
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 4
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 5
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 6
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

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